molecular formula C50H65ClN4O13 B1201282 (1R,2S)-2-amino-1-phenylpropan-1-ol;2-(2-benzylphenoxy)-N,N-dimethylethanamine;N-(4-ethoxyphenyl)acetamide;N-(4-hydroxyphenyl)acetamide;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrochloride CAS No. 79191-48-3

(1R,2S)-2-amino-1-phenylpropan-1-ol;2-(2-benzylphenoxy)-N,N-dimethylethanamine;N-(4-ethoxyphenyl)acetamide;N-(4-hydroxyphenyl)acetamide;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrochloride

Cat. No.: B1201282
CAS No.: 79191-48-3
M. Wt: 965.5 g/mol
InChI Key: DMVSDDVSQRPBLI-FBJKDJMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(1R,2S)-2-amino-1-phenylpropan-1-ol;2-(2-benzylphenoxy)-N,N-dimethylethanamine;N-(4-ethoxyphenyl)acetamide;N-(4-hydroxyphenyl)acetamide;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrochloride” is a complex chemical entity composed of multiple functional groups and structural motifs. Each component of this compound contributes to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No.

79191-48-3

Molecular Formula

C50H65ClN4O13

Molecular Weight

965.5 g/mol

IUPAC Name

(1R,2S)-2-amino-1-phenylpropan-1-ol;2-(2-benzylphenoxy)-N,N-dimethylethanamine;N-(4-ethoxyphenyl)acetamide;N-(4-hydroxyphenyl)acetamide;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrochloride

InChI

InChI=1S/C17H21NO.C10H13NO2.C9H13NO.C8H9NO2.C6H8O7.ClH/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-7(10)9(11)8-5-3-2-4-6-8;1-6(10)9-7-2-4-8(11)5-3-7;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-11H,12-14H2,1-2H3;4-7H,3H2,1-2H3,(H,11,12);2-7,9,11H,10H2,1H3;2-5,11H,1H3,(H,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H/t;;7-,9-;;;/m..0.../s1

InChI Key

DMVSDDVSQRPBLI-FBJKDJMMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C.C[C@@H]([C@@H](C1=CC=CC=C1)O)N.CC(=O)NC1=CC=C(C=C1)O.CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.Cl

SMILES

CCOC1=CC=C(C=C1)NC(=O)C.CC(C(C1=CC=CC=C1)O)N.CC(=O)NC1=CC=C(C=C1)O.CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C.CC(C(C1=CC=CC=C1)O)N.CC(=O)NC1=CC=C(C=C1)O.CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.Cl

Synonyms

acetaminophen - phenylpropanolamine - phenyltoloxamine
acetaminophen, phenylpropanolamine, phenyltoloxamine drug combination
Sinuta

Origin of Product

United States

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